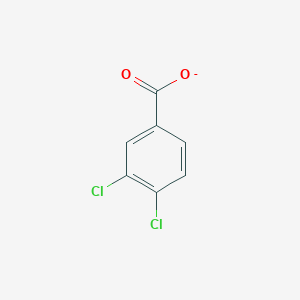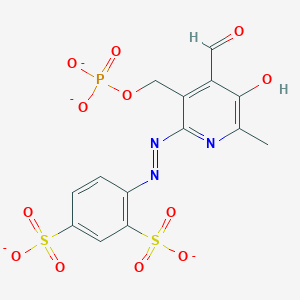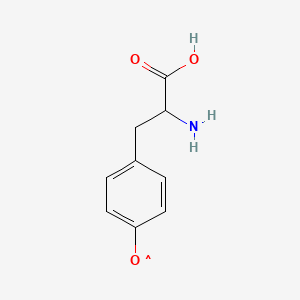
Tyrosine radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosinyl radical is an alpha-amino-acid radical. It derives from a tyrosine. It is a conjugate base of a tyrosinyl radical cation.
Aplicaciones Científicas De Investigación
1. Radiation Chemistry and Radiobiological Studies
The use of Surface Enhanced Raman Scattering (SERS) in radiobiological research is an exciting application of the tyrosine radical. Zhang et al. (2014) utilized SERS to investigate the oxidation of phenylalanine under particle irradiation, which leads to the production of tyrosine. This study highlights the potential of SERS in understanding the biochemical reactions induced by radiation, emphasizing the role of tyrosine radicals in such processes (Zhang et al., 2014).
2. Enzymatic Mechanisms in Biology
A study by Yu et al. (2014) demonstrated the presence of a tyrosyl radical in a functional oxidase model in myoglobin, during reactions with both H2O2 and O2. This finding provides critical support for the role of tyrosyl radicals in the enzymatic mechanisms of heme-copper oxidases (Yu et al., 2014).
3. Proton Gate Dynamics in Photosynthesis
Research by Sjöholm et al. (2014) explored the redox-controlled proton gate at tyrosine D in Photosystem II, revealing that the deuterium exchangeable protons can access TyrD much faster than previously thought. This study contributes to our understanding of the dynamic role of tyrosine radicals in photosynthesis (Sjöholm et al., 2014).
4. Electrochemical Properties in Protein Redox Reactions
Martínez-Rivera et al. (2011) reported on a protein system designed to study the reduction potential of protein tyrosine radicals. This study highlights the significance of tyrosine radicals in understanding the electrochemical properties of proteins and their redox reactions (Martínez-Rivera et al., 2011).
5. Protein Nitration in Cardiovascular Diseases
Turko and Murad (2002) discussed the role of protein nitration, particularly of tyrosine residues, in cardiovascular diseases. This review underlines the significance of tyrosine nitration as a marker for oxidative stress in cardiovascular pathologies (Turko & Murad, 2002).
Propiedades
Nombre del producto |
Tyrosine radical |
|---|---|
Fórmula molecular |
C9H10NO3 |
Peso molecular |
180.18 g/mol |
InChI |
InChI=1S/C9H10NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5,10H2,(H,12,13) |
Clave InChI |
BSOLAQMZTBVZLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)[O] |
Sinónimos |
tyrosine radical |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)
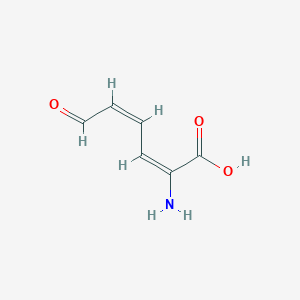
![(1R,3S,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1239225.png)
![methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1239226.png)
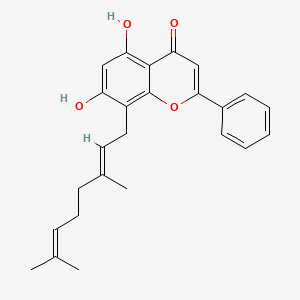
![[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1239232.png)
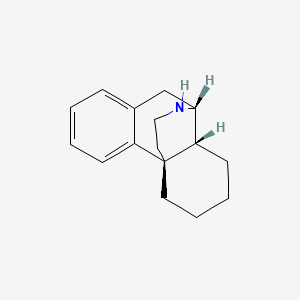
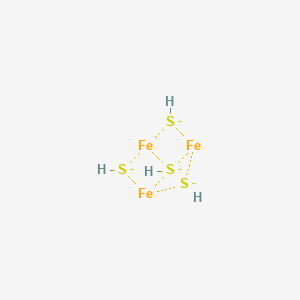
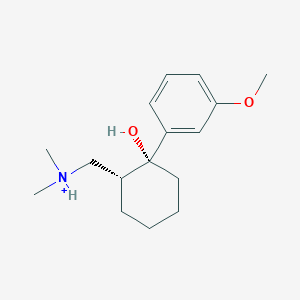
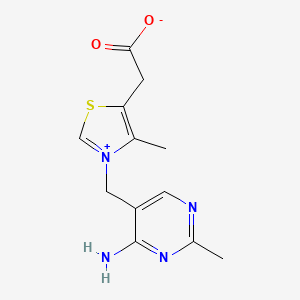
![2-chloro-N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide](/img/structure/B1239241.png)
